3-Phenylbutane-1,2-diamine dihydrochloride
Overview
Description
3-Phenylbutane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C10H17ClN2. It is a derivative of butane, featuring a phenyl group attached to the third carbon and two amine groups on the first and second carbons. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylbutane-1,2-diamine dihydrochloride typically involves the reaction of 3-phenylbutan-1,2-dione with ammonia or an amine source under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. These methods often utilize high-pressure reactors and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-Phenylbutane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed.
Major Products
The major products formed from these reactions include imines, nitriles, primary amines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
3-Phenylbutane-1,2-diamine dihydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Phenylbutane-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenylpropane-1,2-diamine dihydrochloride
- 3-Phenylpentane-1,2-diamine dihydrochloride
- 3-Phenylhexane-1,2-diamine dihydrochloride
Uniqueness
3-Phenylbutane-1,2-diamine dihydrochloride is unique due to its specific chain length and the position of the phenyl group, which confer distinct chemical and physical properties. These properties make it particularly suitable for certain applications in research and industry compared to its analogs .
Properties
IUPAC Name |
3-phenylbutane-1,2-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-8(10(12)7-11)9-5-3-2-4-6-9;;/h2-6,8,10H,7,11-12H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIJMOGYXZYXRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(CN)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.